![molecular formula C25H16O3 B1305354 Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol CAS No. 4081-00-9](/img/structure/B1305354.png)

Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol, also known as SFX, is a novel class of spirofluorenes . It has a three-dimensional conformation, spiro-conjugation effect, and rigid steric hindrance . These properties make it widely applicable in the fields of synthetic chemistry, materials chemistry, and supramolecular chemistry .

Synthesis Analysis

SFXs can be synthesized using a facile one-pot synthetic route . This method allows for a variety of molecular designs, making SFXs a promising new class of spiro functional materials . The synthesis of SFXs has been expanded using one-pot methods, and the advantages and limitations of this approach have been discussed .

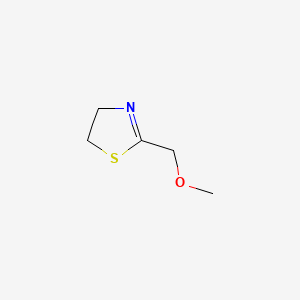

Molecular Structure Analysis

The molecular structure of SFXs is characterized by a three-dimensional conformation, a spiro-conjugation effect, and rigid steric hindrance . These features contribute to their wide use in various fields of chemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of SFXs are typically one-pot reactions . These reactions allow for the creation of a variety of molecular designs, contributing to the versatility of SFXs as functional materials .

Physical And Chemical Properties Analysis

SFXs have good thermal stability and unique orthogonally rigid structure . They are soluble in common organic solvents, and multi-layer devices can be fabricated by thermal cross-linking of cast films . Their energy levels can be tuned through the introduction of low band gap co-monomers .

Wissenschaftliche Forschungsanwendungen

Perovskite Solar Cells

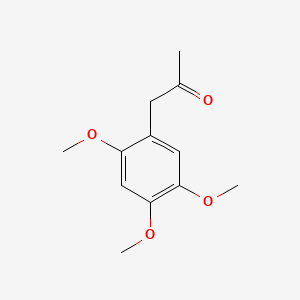

Spiro[fluorene-9,9’-xanthene]-3’,6’-diol is used in the molecular engineering of organic hole-transporting materials (HTMs) to enhance the performance and stability of perovskite solar cells (PSCs) as well as reduce their fabrication cost . Specifically, the SFX core in the SP-Naph molecule is substituted with dimethoxyphenylnaphthylamine subunits to enhance conductivity and charge transport properties by expansion of the π-conjugated structure .

Solid-State Dye-Sensitized Solar Cells

This compound has been used in the design and synthesis of a low-cost organic hole transport material (HTM) termed X60. Devices with X60 as HTM showed high power conversion efficiencies (PCEs) amounting to 7.30% in solid-state dye-sensitized solar cells (ssDSCs) .

Anti-Counterfeiting and Information Encryption

An AIE-active acridine functionalized spiro[fluorene-9,9’-xanthene] luminophore with mechanoresponsive luminescence has been used for anti-counterfeiting and information encryption .

Blue Organic Light Emitting Diodes (OLEDs)

The same AIE-active acridine functionalized spiro[fluorene-9,9’-xanthene] luminophore has also been used in the fabrication of blue OLEDs .

Non-Fullerene Acceptors

A spiro[fluorene-9,9’-xanthene], often described as a “low-cost spiro,” has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor .

Enhanced Thermostability and Humidity Resistivity

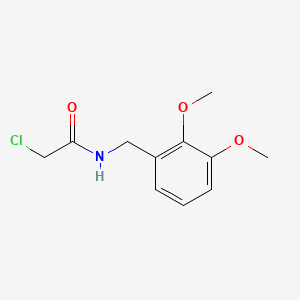

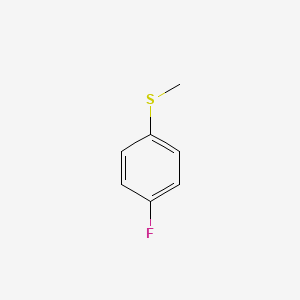

The molecular structure of SP-SMe, where the methoxy groups (–OMe) from diphenylamine units were partially replaced with the methylsulfanyl groups (–SMe), increases interaction with the perovskite surface through the “Lewis soft” S atoms. This results in superior photoelectric properties and enhanced thermostability and humidity resistivity .

Zukünftige Richtungen

Due to their facile one-pot synthetic route and the variety of molecular designs, SFXs are expected to become new spiro functional materials that replace spirobifluorene (SBF) . They have shown great potential in first-generation fluorescent OLEDs (FOLEDs) and second-generation phosphorescent OLEDs (PhOLEDs) . Recently, they have achieved outstanding performance in third-generation thermally activated delayed fluorescence (TADF) OLEDs . The joining of two high-potential building blocks – the spiro [fluorene-9,9′-xanthene] and diketopyrrolopyrrole – demonstrates a new strategy where the device performance validates its use as a potential, three-dimensional non-fullerene acceptor .

Eigenschaften

IUPAC Name |

spiro[fluorene-9,9'-xanthene]-3',6'-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O3/c26-15-9-11-21-23(13-15)28-24-14-16(27)10-12-22(24)25(21)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQUBBFVYUHQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389294 |

Source

|

| Record name | Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol | |

CAS RN |

4081-00-9 |

Source

|

| Record name | Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the one-pot synthesis method described in the paper?

A1: The research presents a convenient and efficient one-pot synthesis method for spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives []. Traditionally, multi-step syntheses are often complex, time-consuming, and result in lower overall yields. This novel one-pot method utilizes readily available starting materials (fluorenones and resorcinol) and p-toluenesulfonic acid as a catalyst. This approach offers several advantages, including reduced reaction time, simplified procedures, and improved yields, making it a more practical and cost-effective method for synthesizing these compounds []. This is particularly beneficial for exploring the potential applications of spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives in various fields.

Q2: What are the potential applications of the synthesized compounds?

A2: While the paper focuses primarily on the synthesis method [], spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives, particularly those with halogen, alkyl, phenyl, and ester substituents, are structurally intriguing for various applications. They could be further explored as potential building blocks for:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)